molecular formula C21H21N5O3 B14122894 [4-(3-cyanopyridin-2-yl)piperazin-1-yl](5-methoxy-1H-indol-3-yl)acetic acid CAS No. 1144465-03-1

[4-(3-cyanopyridin-2-yl)piperazin-1-yl](5-methoxy-1H-indol-3-yl)acetic acid

Cat. No.: B14122894
CAS No.: 1144465-03-1
M. Wt: 391.4 g/mol
InChI Key: HADRIZWIJRNAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-acetic acid, alpha-[4-(3-cyano-2-pyridinyl)-1-piperazinyl]-5-methoxy- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely studied in various fields such as chemistry, biology, and medicine. This compound is particularly interesting due to its unique structure, which combines an indole moiety with a piperazine ring and a cyano-pyridine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-acetic acid, alpha-[4-(3-cyano-2-pyridinyl)-1-piperazinyl]-5-methoxy- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-acetic acid, alpha-[4-(3-cyano-2-pyridinyl)-1-piperazinyl]-5-methoxy- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

1H-Indole-3-acetic acid, alpha-[4-(3-cyano-2-pyridinyl)-1-piperazinyl]-5-methoxy- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling and regulation.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, alpha-[4-(3-cyano-2-pyridinyl)-1-piperazinyl]-5-methoxy- involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperazine ring and cyano-pyridine group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-acetic acid, alpha-[4-(3-cyano-2-pyridinyl)-1-piperazinyl]-5-methoxy- is unique due to its combination of an indole moiety with a piperazine ring and a cyano-pyridine group. This unique structure may confer distinct biological activities and chemical properties compared to other indole derivatives .

Properties

CAS No.

1144465-03-1

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]-2-(5-methoxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C21H21N5O3/c1-29-15-4-5-18-16(11-15)17(13-24-18)19(21(27)28)25-7-9-26(10-8-25)20-14(12-22)3-2-6-23-20/h2-6,11,13,19,24H,7-10H2,1H3,(H,27,28)

InChI Key

HADRIZWIJRNAMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(C(=O)O)N3CCN(CC3)C4=C(C=CC=N4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.